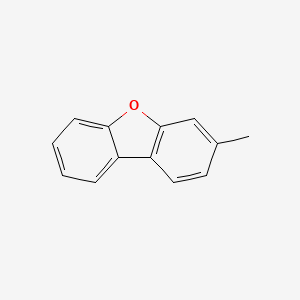
3-Methyldibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyldibenzofuran is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyldibenzofuran typically involves the methylation of dibenzofuran. One common method is the Friedel-Crafts alkylation, where dibenzofuran reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve refluxing the mixture to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyldibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
3-Methyldibenzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying the properties of polycyclic aromatic hydrocarbons.
Biology: Research has explored its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Studies have investigated its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Methyldibenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may exert effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound, lacking the methyl group.
2-Methyldibenzofuran: A positional isomer with the methyl group at a different location.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring
Uniqueness
3-Methyldibenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs .
Propriétés
Numéro CAS |
7320-52-7 |
|---|---|
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-methyldibenzofuran |
InChI |
InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 |
Clé InChI |
JBFNQSFELCVNBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




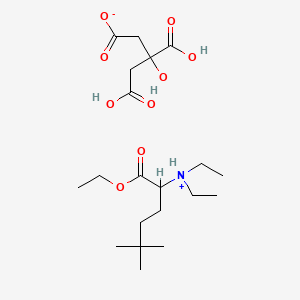
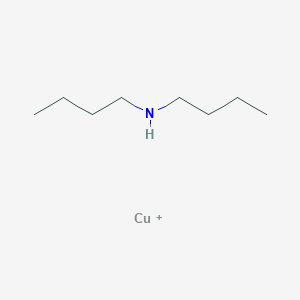
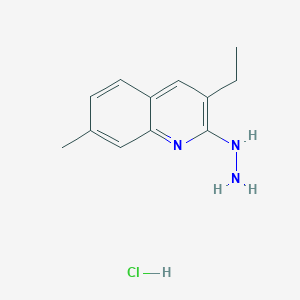
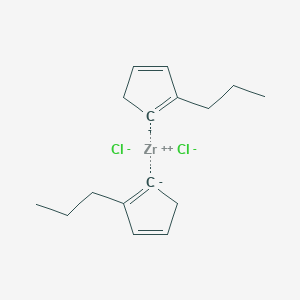
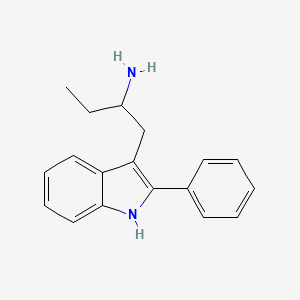
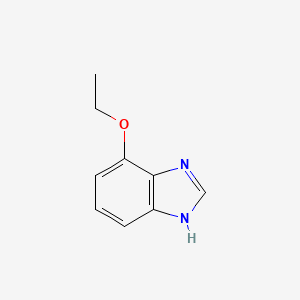
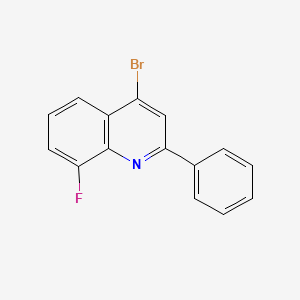
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)



![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
